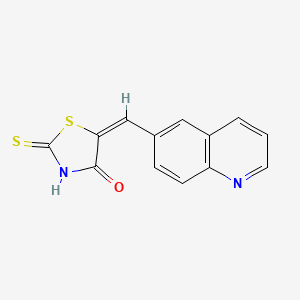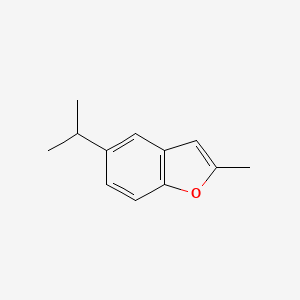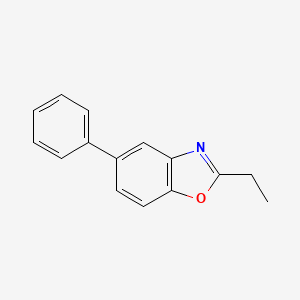![molecular formula C32H32NP B12875064 (1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Formation of the Binaphthyl Backbone: The synthesis begins with the preparation of the binaphthyl backbone through a coupling reaction of naphthalene derivatives.
Introduction of the Phosphine Group: The tert-butyl(phenyl)phosphine group is introduced via a phosphination reaction using tert-butyl(phenyl)phosphine chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs with high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with transition metals to form chiral complexes that facilitate asymmetric synthesis. The molecular targets include various transition metals such as palladium, rhodium, and iridium. The pathways involved often include catalytic cycles where the chiral ligand induces enantioselectivity in the formation of products.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-Phenylethylamine: Another chiral amine used for enantioselective synthesis.
Bis(diphenylphosphino)ferrocene: A chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its binaphthyl backbone provides a rigid chiral environment, enhancing its effectiveness as a chiral ligand.
Properties
Molecular Formula |
C32H32NP |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-[2-[tert-butyl(phenyl)phosphanyl]naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C32H32NP/c1-32(2,3)34(25-15-7-6-8-16-25)29-22-20-24-14-10-12-18-27(24)31(29)30-26-17-11-9-13-23(26)19-21-28(30)33(4)5/h6-22H,1-5H3/t34-/m1/s1 |
InChI Key |
XBGMWAPKCDVUIX-UUWRZZSWSA-N |
Isomeric SMILES |
CC(C)(C)[P@](C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


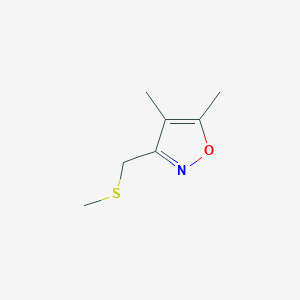


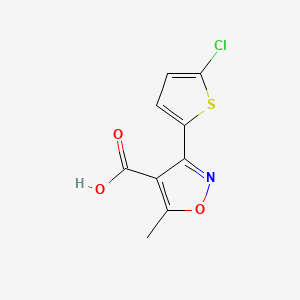

![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
